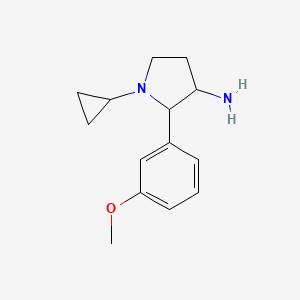

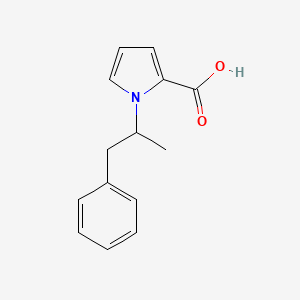

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine, often involves the N-heterocyclization of primary amines with diols . This process can be catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis

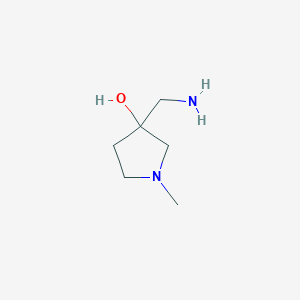

The molecular structure of 1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a cyclopropyl group, and a 3-methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The reaction conditions are mild, and the methodology has a good functional-group tolerance and a broad substrate scope .Scientific Research Applications

Synthesis of Bioactive Molecules

The compound "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" shares structural similarities with various pyrrolidine derivatives, which are crucial in the synthesis of bioactive molecules. For instance, the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through a 1,3-dipolar cycloaddition reaction, highlighting the importance of pyrrolidine structures in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalysis in Organic Synthesis

Pyrrolidine and piperidine derivatives, which are structurally related to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine," are synthesized through gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process underscores the utility of catalysis in constructing nitrogen-containing heterocycles, fundamental in organic synthesis and pharmaceuticals (Mukherjee & Widenhoefer, 2011).

Development of Synthetic Methodologies

The compound of interest is related to the broader class of pyrrolidin-2-ones, for which new synthetic routes have been developed. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines showcases innovative approaches to accessing pharmacologically important structures, offering potential applications in medicinal chemistry and drug design (Boichenko et al., 2022).

Enantioselective Syntheses

Enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, achieved by asymmetric deprotonation, reveal the compound's relevance in generating chiral centers, which are vital in the development of enantiomerically pure pharmaceuticals (Wu, Lee, & Beak, 1996).

Material Science Applications

In material science, the structural motifs similar to "1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine" find applications in the synthesis of polymers. For instance, amine-bis(phenolate) chromium(III) chloride complexes, related to the amine functionality, catalyze the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the role of nitrogen-containing ligands in developing environmentally friendly polymerization catalysts (Devaine-Pressing, Dawe, & Kozak, 2015).

properties

IUPAC Name |

1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNFGRZOJOWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)

![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)